(R)-甲基 5-氧代吡咯烷-2-羧酸盐

描述

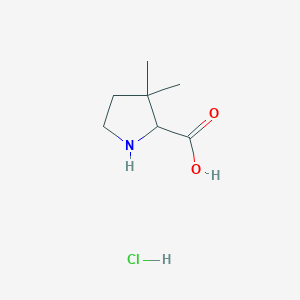

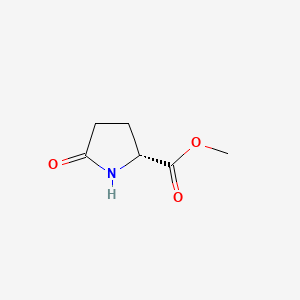

“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 64700-65-8 and a linear formula of C6H9NO3 .

Synthesis Analysis

The synthesis of “®-Methyl 5-oxopyrrolidine-2-carboxylate” is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results .Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 5-oxopyrrolidine-2-carboxylate” are not specified in the search results .Physical And Chemical Properties Analysis

“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a liquid at room temperature . Its molecular weight is 143.14 . More detailed physical and chemical properties are not available in the search results.科学研究应用

天然产物衍生和化学分析:一项研究发现了一种新的吡咯烷衍生物,(5S)-羟乙基 2-氧代吡咯烷-5-羧酸盐,从 Polyscias balfouriana 的叶子中分离出来。这证明了 (R)-甲基 5-氧代吡咯烷-2-羧酸盐衍生物在天然产物化学中的潜力及其在化学分析中的重要性 (Sugimoto 等人,2017)。

合成和在增塑剂中的应用:另一个应用是合成某些来自乙酰丙酸的酯,然后测试它们作为增塑剂的性能。这项研究强调了这些化合物在工业应用中的潜在用途,特别是在制造柔性材料方面 (Takenishi 和 Simamura,1954)。

药物研究和开发:在药物领域有大量的研究,其中合成 (R)-甲基 5-氧代吡咯烷-2-羧酸盐的衍生物并评估其抗菌活性。这突出了该化合物在开发新治疗剂中的相关性 (Bouzard 等人,1992)。

有机合成中的催化:该化合物在催化中也至关重要。一项研究报道了使用催化氢化反应从 (R)-2-(三苯甲基氨基)-丙醛合成 (R)-2-甲基吡咯烷。这表明它在促进各种化学反应中的作用,特别是在有机合成中 (Hongqing Hao,2007)。

对映选择性催化:此外,其衍生物已被用于增强催化金属卡宾转化中的对映控制。这个方面对于生产特定对映体的化合物至关重要,这在药物和精细化学品中至关重要 (Doyle 等人,2010)。

神经科学中的受体研究:在神经科学中,合成毒蕈碱药剂毒颤灵的 5-甲基-2-吡咯烷类似物的对映异构体以研究它们在毒蕈碱受体中的选择性和效力,表明该化合物在受体研究和药物开发中的应用 (Amstutz 等人,1985)。

抗菌剂的合成:对带有 C-2 位 1-甲基-5-氧代吡咯烷-3-基硫基的 1β-甲基碳青霉烯类进行合成和生物学评估的研究证明了它们有效的抗菌活性。这强调了这些化合物在开发新抗菌药物中的作用 (Kanno 等人,1999)。

作用机制

Mode of Action

It is known to be an endogenous metabolite , suggesting it may play a role in various biochemical processes within the body.

Biochemical Pathways

It has been observed that labile metabolic intermediates, such as ®-methyl 5-oxopyrrolidine-2-carboxylate, can contribute to organismal adaptation in some scenarios . This suggests that the compound may influence a variety of biochemical pathways, potentially leading to the generation of new biochemical pathways .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability

Result of Action

As an endogenous metabolite , it likely plays a role in various physiological processes, but specific effects are yet to be determined.

安全和危害

The safety information for “®-Methyl 5-oxopyrrolidine-2-carboxylate” includes hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

未来方向

属性

IUPAC Name |

methyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。